

# Application Notes and Protocols for Br-C4-NHBoc in PROTAC Synthesis

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## Compound of Interest

Compound Name: *Br-C4-NHBoc*

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## Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel paradigm in drug discovery by inducing the degradation of specific target proteins.[1][2] These molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. [1][4]

Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and the ease with which their length can be modified.[5] **Br-C4-NHBoc**, also known as tert-butyl (4-bromobutyl)carbamate, is a versatile, commercially available building block used in the synthesis of PROTACs. It provides a four-carbon alkyl chain and a Boc-protected amine, which allows for straightforward conjugation to either the POI ligand or the E3 ligase ligand.[6][7] This

document provides a detailed protocol for the synthesis of **Br-C4-NHBoc** and its subsequent application in the construction of a PROTAC molecule.

## Data Presentation

### Table 1: Physicochemical Properties of Br-C4-NHBoc

Property	Value	Reference
Chemical Name	tert-butyl (4-bromobutyl)carbamate	[8]
Synonyms	4-(Boc-amino)butyl bromide, Boc-NH-C4-Br	[7][8]
CAS Number	164365-88-2	[8]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> BrNO <sub>2</sub>	[8]
Molecular Weight	252.15 g/mol	[8]
Appearance	Off-white to pale yellow low-melting solid	[1]
Storage	2-8°C	[1]

### Table 2: Characterization Data for Br-C4-NHBoc

Analysis	Expected Results
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 4.55 (br s, 1H, NH), 3.42 (t, J=6.7 Hz, 2H, CH <sub>2</sub> Br), 3.16 (q, J=6.6 Hz, 2H, CH <sub>2</sub> NH), 1.93 (p, J=6.8 Hz, 2H, CH <sub>2</sub> ), 1.79 (p, J=6.9 Hz, 2H, CH <sub>2</sub> ), 1.44 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 155.9, 79.2, 40.4, 33.7, 30.8, 29.6, 28.4
Mass Spec (ESI+)	m/z 252.05 [M+H] <sup>+</sup> , 274.03 [M+Na] <sup>+</sup>

## Experimental Protocols

## Protocol 1: Synthesis of Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate)

This protocol describes the synthesis of **Br-C4-NHBoc** from the commercially available starting material, 4-(tert-butoxycarbonylamino)-1-butanol, via an Appel reaction.

Materials:

- 4-(tert-butoxycarbonylamino)-1-butanol
- Triphenylphosphine (PPh<sub>3</sub>)
- Carbon tetrabromide (CBr<sub>4</sub>)
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- Hexane
- Ethyl acetate
- Silica gel for column chromatography
- Diatomaceous earth (Celite®)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Argon or Nitrogen inlet
- Funnel
- Filter paper
- Rotary evaporator

- Chromatography column

Procedure:

- Dissolve 4-(tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.
- Add triphenylphosphine (1.9 eq) to the solution and stir until dissolved.
- Slowly add carbon tetrabromide (1.9 eq) portion-wise to the stirring solution at room temperature. A mild exotherm may be observed.
- Stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the triphenylphosphine oxide byproduct. Wash the filter cake with diethyl ether.<sup>[1]</sup>
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the eluent.<sup>[1]</sup>
- Combine the fractions containing the desired product and evaporate the solvent to yield **Br-C4-NHBoc** as a white to pale yellow solid. A quantitative yield has been reported for this reaction.<sup>[1]</sup>

## Protocol 2: Synthesis of a PROTAC using **Br-C4-NHBoc** (Example: CCW 28-3)

This protocol outlines the general steps for incorporating **Br-C4-NHBoc** into a PROTAC molecule, using the synthesis of the BRD4 degrader CCW 28-3 as an example.<sup>[9][10]</sup> CCW 28-3 utilizes a ligand for the RNF4 E3 ligase and the BET inhibitor JQ1 as the warhead.<sup>[11]</sup>

Step 1: Alkylation of the E3 Ligase Ligand with **Br-C4-NHBoc**

- The E3 ligase ligand containing a suitable nucleophile (e.g., an amine or thiol) is reacted with **Br-C4-NHBoc**.

- In a typical procedure, the E3 ligase ligand and **Br-C4-NHBoc** are dissolved in a suitable solvent such as dimethylformamide (DMF).
- A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, or cesium carbonate -  $\text{Cs}_2\text{CO}_3$ ) is added to facilitate the nucleophilic substitution reaction.[12]
- The reaction is stirred at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.
- The product, the E3 ligase ligand conjugated to the C4-NHBoc linker, is then purified by standard methods such as column chromatography or preparative HPLC.

#### Step 2: Deprotection of the Boc Group

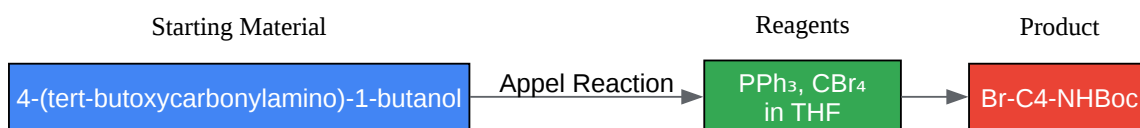
- The Boc-protected intermediate from Step 1 is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.
- An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added to the solution.[9]
- The reaction mixture is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
- The solvent and excess acid are removed under reduced pressure to yield the amine salt.

#### Step 3: Amide Coupling with the Protein of Interest (POI) Ligand

- The deprotected amine intermediate from Step 2 is coupled with the POI ligand containing a carboxylic acid moiety (in this case, a derivative of JQ1).
- The POI ligand is activated using a coupling reagent such as HATU, HBTU, or EDC in the presence of a base like DIPEA in a solvent like DMF.
- The amine intermediate is then added to the activated POI ligand.
- The reaction mixture is stirred at room temperature until the amide bond formation is complete.

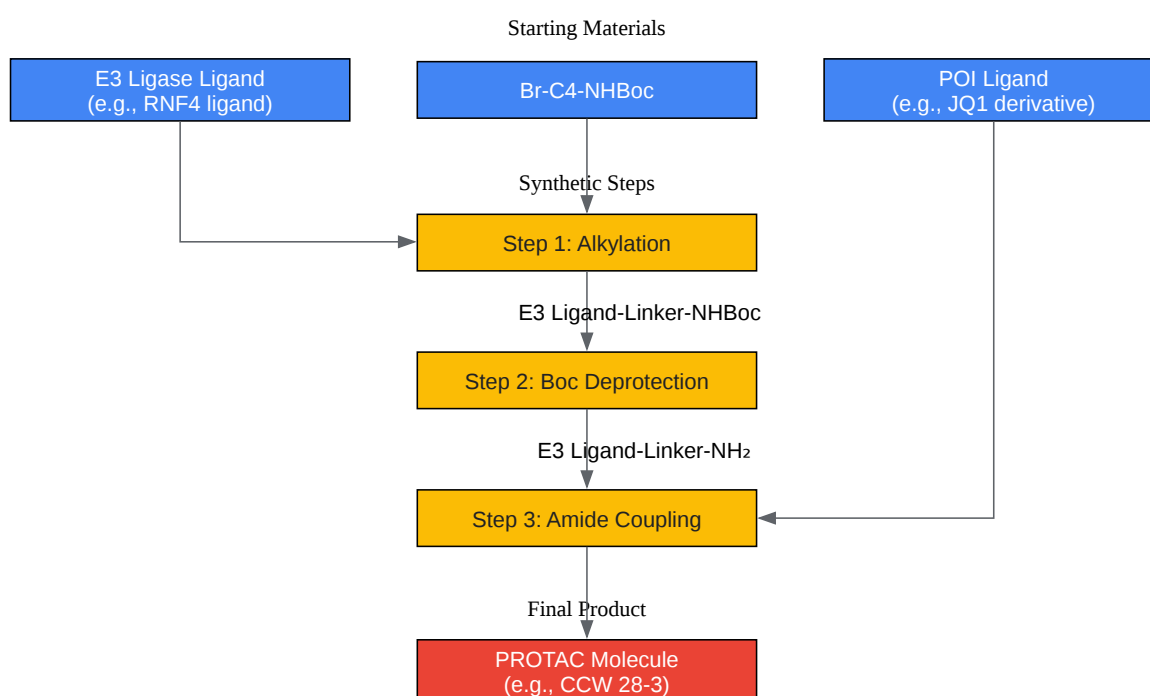
- The final PROTAC molecule (CCW 28-3) is purified by preparative HPLC to yield the desired product.[9]

## Diagrams



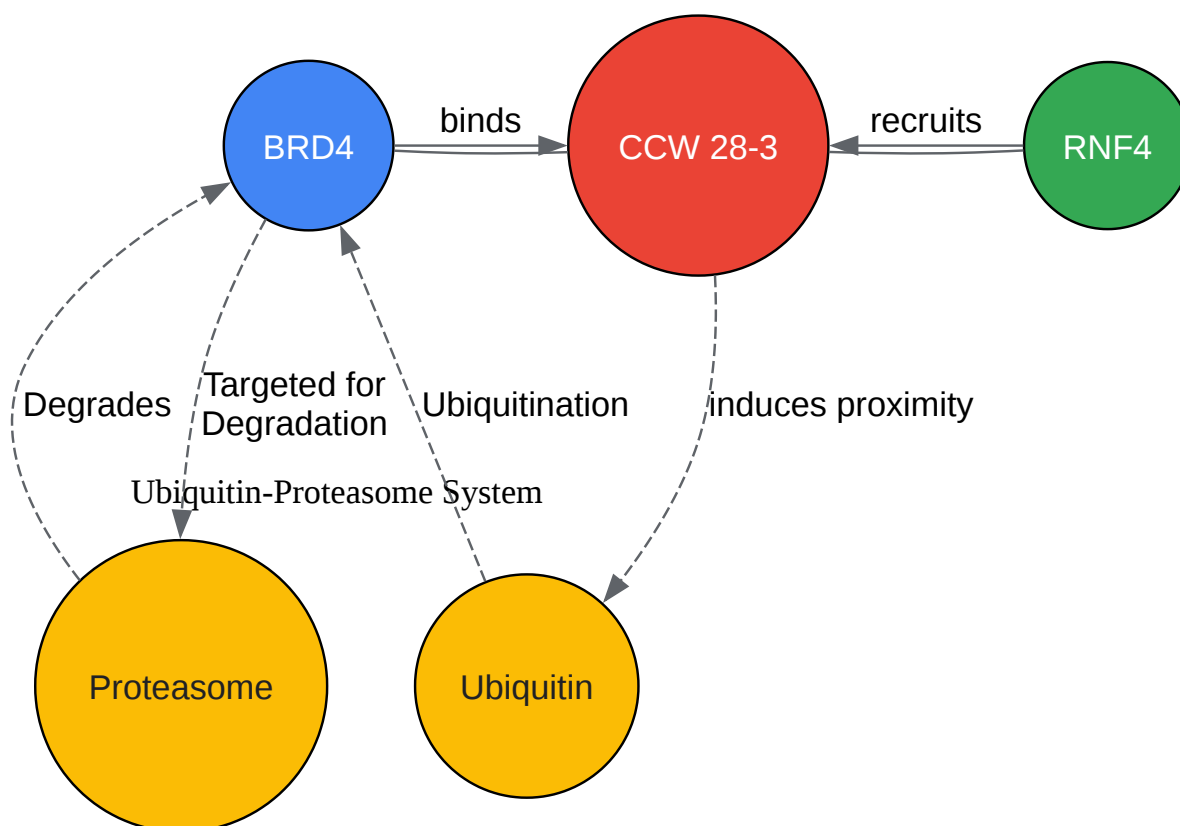
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Caption: Synthesis of **Br-C4-NHBoc**.



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Caption: General workflow for PROTAC synthesis.



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Caption: Mechanism of action for CCW 28-3.

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